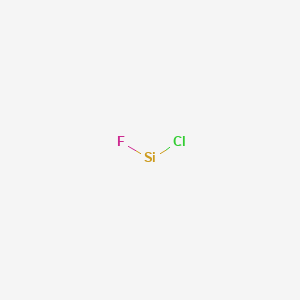

Fluorochlorosilane

Description

Contextual Significance of Halogenated Silanes in Contemporary Chemistry

Halogenated silanes are a class of organosilicon compounds that have garnered significant attention in modern chemistry and materials science. alfa-chemistry.com These compounds, characterized by the presence of one or more halogen atoms bonded to a central silicon atom, serve as crucial building blocks and intermediates in a vast array of chemical transformations. alfa-chemistry.com Their high reactivity, particularly the susceptibility of the silicon-halogen bond to nucleophilic attack, makes them indispensable precursors for the synthesis of a wide range of silicon-containing materials, including silicones, resins, and coupling agents. researchgate.net Organochlorosilanes, for example, are foundational to the industrial production of silicone polymers. alfa-chemistry.comresearchgate.net The introduction of fluorine into these molecules imparts unique properties such as enhanced thermal stability, hydrophobicity, and distinct electronic effects, making fluoro- and fluorochlorosilanes particularly valuable for advanced applications. dataintelo.com

Historical Development and Milestones in Fluorochlorosilane Research

The field of organosilicon chemistry traces its origins to 1863, when Charles Friedel and James Crafts synthesized the first organochlorosilane and tetraethylsilane. wikipedia.orgsbfchem.comnumberanalytics.com The early 20th century saw pioneering work by Frederic S. Kipping, who extensively used Grignard reagents to create various organosilanes and was the first to prepare silicone polymers, coining the term "silicone" in 1904. wikipedia.orgrichsilicone.com

A pivotal moment for the industrial production of halogenated silanes was the invention of the "direct process" by Eugene G. Rochow in the 1940s, which involves the reaction of organic halides with silicon metal. acs.orgacs.org This method remains a cornerstone of industrial methylchlorosilane synthesis. acs.org Specific research into fluorochlorosilanes was notably advanced by the work of Harold Simmons Booth and Carl F. Swinehart, who published a foundational paper titled "The Fluorochlorosilanes" in 1935, detailing the synthesis and properties of this specific class of compounds. acs.org Their work established the groundwork for understanding the unique chemistry of mixed halogenated silanes.

Scope, Objectives, and Rationale for a Comprehensive Academic Review on this compound

Despite their long history, a consolidated academic review focusing solely on fluorochlorosilanes is warranted due to their resurgent importance in specialized, high-performance applications. The unique combination of fluorine and chlorine atoms on a single silicon center offers a tunable reactivity profile that is advantageous in synthesizing advanced materials. This review aims to provide a comprehensive overview of fluorochlorosilanes, focusing on their synthesis, molecular characteristics, reactivity, and applications. The primary objective is to collate and structure the existing, often fragmented, research findings into a coherent academic resource. The rationale for this review is to highlight the distinct properties and synthetic utility of fluorochlorosilanes, distinguishing them from their mono-halogenated counterparts and underscoring their potential for future research and development in materials science and chemical synthesis.

Properties

Molecular Formula |

ClFSi |

|---|---|

Molecular Weight |

82.53 g/mol |

InChI |

InChI=1S/ClFSi/c1-3-2 |

InChI Key |

KVRXUBCNDACNHK-UHFFFAOYSA-N |

Canonical SMILES |

F[Si]Cl |

Origin of Product |

United States |

Synthetic Methodologies for Fluorochlorosilanes and Their Derivatives

Direct Synthesis Routes for Parent Fluorochlorosilanes

The direct synthesis of parent fluorochlorosilanes, such as dichlorofluorosilane (SiHCl₂F) and chlorodifluorosilane (SiHClF₂), from the redistribution of silicon tetrachloride (SiCl₄) and silicon tetrafluoride (SiF₄) is a thermodynamically challenging process under standard conditions. Research indicates that such reactions are generally thermodynamically forbidden. dur.ac.uk

However, this thermodynamic barrier can be surmounted using specialized, high-energy environments. Low-temperature plasmas, including laser-induced dielectric breakdown (LIDB) plasmas and steady-state inductively-coupled plasmas (ICP), provide the necessary conditions to facilitate the formation of fluorochlorosilane species. dur.ac.uk These plasma-based methods allow for the generation of a mixture of fluorochlorosilanes (SiFₓCl₄-ₓ) by breaking the otherwise stable Si-F and Si-Cl bonds and enabling their recombination into mixed-halogen species.

Computational studies have been instrumental in determining the thermodynamic properties of these parent compounds, which are often difficult to isolate and characterize. The calculated heats of formation provide insight into their relative stabilities.

Table 1: Calculated Heats of Formation for Parent Fluorochlorosilanes at 298 K

| Compound | Formula | Heat of Formation (kcal/mol) |

|---|---|---|

| This compound | SiH₂FCl | -129.3 ± 3 |

| Dichlorofluorosilane | SiHFCl₂ | -171.6 ± 3 |

| Chlorodifluorosilane | SiHClF₂ | -230.3 ± 3 |

Data sourced from computational studies. dur.ac.uk

Strategic Halogen Exchange Reactions for this compound Generation

Halogen exchange is the most common and versatile strategy for synthesizing fluorochlorosilanes. This approach involves the partial replacement of halogens in a readily available halosilane precursor.

Chlorine-Fluorine Exchange in Chlorosilanes

The fluorination of chlorosilanes is a widely employed method for creating Si-F bonds. This process involves reacting a chlorosilane with a suitable fluorinating agent, where one or more chlorine atoms are selectively replaced by fluorine. The choice of reagent is critical as it influences the reaction's selectivity and conditions. A variety of fluorinating agents have been successfully used. dur.ac.ukgoogle.comsciopen.com

Key fluorinating agents include:

Antimony Fluorides: Antimony(III) fluoride (B91410) (SbF₃) and antimony(V) fluoride (SbF₅) are powerful and effective reagents for this transformation. google.comrsc.org To moderate its reactivity, SbF₅ can be intercalated into graphite (B72142) (SbF₅/C), which provides a milder agent that is easily removed by filtration. google.com

Metal Fluorides: A range of metal fluorides such as zinc fluoride (ZnF₂), copper(II) fluoride (CuF₂), and alkali metal fluorides (e.g., NH₄F) are used, though their reactivity and industrial viability can be limited by cost, toxicity, or low reactivity, sometimes requiring elevated temperatures. sciopen.com

Potassium Hydrogen Fluorides: Compounds with the formula KF(HF)n (where 1.5 ≤ n ≤ 5) have been developed as inexpensive, low-toxicity, and highly reactive fluorinating agents for chlorosilanes. sciopen.com

Organotin Fluorides: C,N-chelated organotin(IV) fluorides have been described as mild and highly efficient metathetical fluorinating agents for converting Si-Cl bonds to Si-F bonds. dur.ac.uk

Alkali Metal Hexafluoroantimonates: Salts like sodium hexafluoroantimonate can effectively fluorinate organochlorosilanes, such as converting diphenyl(dichloro)silane to diphenyl(difluoro)silane. google.com

Table 2: Examples of Chlorine-Fluorine Exchange Reactions

| Chlorosilane Precursor | Fluorinating Agent | Product | Reference |

|---|---|---|---|

| Silyl (B83357) chloride | Antimony trifluoride | Silyl fluoride | sciopen.com |

| Diphenyl(dichloro)silane | Sodium hexafluoroantimonate | Diphenyl(difluoro)silane | google.com |

Fluorine-Chlorine Exchange in Fluorosilanes

While less common than fluorination, the conversion of a Si-F bond to a Si-Cl bond is a viable synthetic route. This process, known as chlorodefluorination, is particularly useful for synthesizing specific chlorofluoro-derivatives from readily available fluorinated precursors.

One direct method involves the reaction of trifluorosilane (B87118) (SiHF₃) with gaseous chlorine, which yields chlorotrifluorosilane (B81053) (SiClF₃) and hydrogen chloride. chemrxiv.org At very high temperatures (above 500 °C), even the highly stable silicon tetrafluoride (SiF₄) can react with phosphorus trichloride (B1173362) to produce some SiClF₃. chemrxiv.org

More recently, catalytic systems have been developed for this transformation. A notable example is the use of aluminum chlorofluoride (ACF), a solid Lewis acid catalyst, in the presence of a chlorine source like triethylchlorosilane (ClSiEt₃). nih.govrsc.org This system can catalyze the fluorine-chlorine exchange in various fluorinated substrates. nih.govresearchgate.net The mechanism is believed to involve the activation of the C-F or Si-F bond by the Lewis acidic ACF surface, facilitating the exchange with chlorine from the chlorosilane. rsc.org

Regioselective and Stereoselective Synthesis of Substituted Fluorochlorosilanes

The principles of regioselectivity and stereoselectivity are central to modern organic and organometallic synthesis, dictating the specific location and three-dimensional orientation of chemical transformations.

Regioselectivity refers to the preferential formation of one structural isomer over others. In the context of fluorochlorosilanes, this would involve selectively functionalizing one position on a complex silane (B1218182) molecule over another. For example, in the halogen-metal exchange of a di-halogenated pyridine (B92270), the choice of metalating agent can determine which halogen is replaced, leading to a specific regioisomer. mdpi.com While detailed examples for the regioselective synthesis of complex fluorochlorosilanes are not abundant in literature, the outcome would be governed by established principles such as the electronic and steric effects of the substituents on the silicon atom.

Stereoselectivity involves the preferential formation of one stereoisomer over others. The synthesis of a chiral this compound, for instance, would require a stereoselective method. Such methods often employ chiral auxiliaries—enantiomerically pure compounds that are temporarily incorporated into the substrate to direct a reaction to one of two enantiotopic faces of a molecule. egrassbcollege.ac.inosi.lv While the application of these techniques to generate chiral fluorochlorosilanes is a specialized area, the fundamental strategies are well-established in broader synthetic chemistry. thieme.dewiley.com

Preparative Routes for Organo(fluoro)chlorosilane Compounds

Organo(fluoro)chlorosilanes are compounds that contain at least one silicon-carbon bond in addition to Si-F and Si-Cl bonds. Their synthesis typically involves introducing an organic substituent onto a silicon halide precursor or modifying the halogen atoms on a pre-existing organosilane.

A key method involves the reaction of organometallic reagents with fluorochlorosilanes. However, the high reactivity of many organometallic compounds can lead to the replacement of all halogens. A more controlled approach is the partial fluorination of an organochlorosilane. For instance, organo(fluoro)chlorosilanes can be prepared by carefully controlled halogen exchange reactions on organochlorosilane precursors using fluorinating agents like antimony(V) fluoride. google.com

Another developed route is the reaction of phenyl(fluoro)chlorosilanes (C₆H₅SiClₙF₃₋ₙ) with trimethylsilyl (B98337) esters of carboxylic acids. This reaction yields phenyl(acyloxy)fluorochlorosilanes, a class of functionalized organosilicon compounds, demonstrating how a pre-existing organo(fluoro)chlorosilane can be further elaborated. rsc.org Additionally, the synthesis of organosilanols and their subsequent conversion can provide a pathway to these molecules, where the silanol (B1196071) group acts as a precursor that can be converted to a halide. nih.gov

Novel Methodologies and Emerging Synthetic Paradigms in this compound Chemistry

The field of this compound synthesis is continually advancing, with new methodologies emerging that offer greater efficiency, selectivity, or access to novel structures.

Plasma Synthesis: As mentioned for parent fluorochlorosilanes, the use of low-temperature plasmas represents a significant departure from traditional solution-phase chemistry, enabling thermodynamically unfavorable reactions to proceed. dur.ac.uk This technique is a key emerging paradigm for the direct synthesis of mixed halosubstituted silanes.

Advanced Catalysis: The development of novel catalysts is a major driver of innovation.

Stannylene Catalysts: Heavier group 14 carbene analogues, such as carbodiphosphorane-ligated stannylenes, have shown catalytic activity in reactions like the hydrodefluorination of fluoroarenes. nih.gov This type of metallomimetic redox catalysis, which resembles the behavior of transition metals, opens new possibilities for activating and transforming Si-F and Si-Cl bonds. nih.gov

Atomically Dispersed Metal Catalysts: Supported single-atom, dual-atom, and triple-atom catalysts are at the forefront of heterogeneous catalysis. sciopen.com These catalysts offer maximum atom efficiency and unique reactivity due to the precise control over the active sites, presenting a promising future direction for selective halogen exchange reactions.

Dynamic Catalysis: Recent discoveries have shown that some catalysts can cycle between solid (heterogeneous) and dissolved molecular (homogeneous) forms during a reaction. mit.edu This dynamic interplay, akin to controlled corrosion and redeposition, could be harnessed to develop highly efficient and selective processes for this compound synthesis.

Novel Complex Formation: The synthesis of hypercoordinate silicon complexes, where the silicon atom is bonded to more than four other atoms, is another area of active research. A novel (O → Si)-chelate fluorosilane featuring a pentacoordinate silicon atom was synthesized by reacting a disiloxane (B77578) derivative with BF₃ etherate, showcasing a pathway to complex fluorosilane structures with unique coordination environments. researchgate.net

Molecular Structure and Properties

Physical Properties

Fluorochlorosilanes are typically volatile, colorless gases or liquids at standard conditions. Their physical properties, such as boiling and melting points, vary significantly with the number of fluorine, chlorine, and hydrogen atoms attached to the silicon center. The substitution of chlorine with more electronegative fluorine generally leads to increased volatility.

| Compound Name | Molecular Formula | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |

| Dichlorofluorosilane | SiHCl₂F | 19382-74-2 | 118.99 | -54.3 | - |

| Dichlorodifluorosilane | SiCl₂F₂ | 18356-71-3 | 134.98 | -35.5 | -143 |

| Chlorotrifluorosilane (B81053) | SiClF₃ | 14049-36-6 | 120.53 | -70 | -138 |

Data sourced from globalchemmall.comguidechem.comnih.govresearchgate.net

Mechanistic Pathways of Nucleophilic Substitution at Silicon (e.g., S<sub>N</sub>2-Si, Associative Mechanisms)

Chemical Properties

The chemical behavior of fluorochlorosilanes is dictated by the nature of the bonds to the silicon atom. The Si-H bond is reactive and can participate in reactions like hydrosilylation. The silicon-halogen bonds (Si-F and Si-Cl) are highly susceptible to hydrolysis. wikigenes.org Upon contact with water, they readily react to form silanols (Si-OH), which are often unstable and condense to form siloxane (Si-O-Si) linkages, releasing hydrogen halides (HF and HCl) as byproducts. acs.org The reactivity of the Si-Cl bond is generally higher than that of the Si-F bond in nucleophilic substitution reactions. This differential reactivity can be exploited for selective chemical transformations.

Spectroscopic Data

Spectroscopic techniques are essential for the identification and structural characterization of fluorochlorosilanes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ²⁹Si NMR is particularly powerful for characterizing these compounds. The chemical shifts are sensitive to the number and type of halogen substituents. For example, the ²⁹Si NMR resonance for the fluorosilane [1-Ant₂FSi-2-Me₂S-(C₆H₄)]⁺ was observed at -0.5 ppm. researchgate.net ¹H NMR is used to identify hydride species, and ¹⁹F NMR is used to characterize the fluorine-containing compounds.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the vibrational modes of the molecule. smu.edu Strong absorption bands corresponding to Si-H, Si-F, and Si-Cl stretching vibrations are characteristic. For instance, in a study of hydrolyzed hexachlorodisilane (B81481) deposits, the asymmetric stretching of the Si-O-Si structure was identified around 1000 cm⁻¹, with another peak around 850 cm⁻¹ attributed to Si-Si or Si₂O₃ bonds. acs.org The specific frequencies of these vibrations can help elucidate the molecular structure. nist.gov

Computational and Theoretical Investigations of Fluorochlorosilane Chemistry

Quantum Chemical Characterization of Electronic Structure

The electronic structure of a molecule dictates its fundamental chemical and physical properties. aps.orgacademie-sciences.fr Quantum chemistry allows for a detailed characterization of how electrons are distributed within fluorochlorosilane and how this distribution influences its behavior. researchgate.net

Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgjoaquinbarroso.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. joaquinbarroso.com A smaller gap generally suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. utm.mywuxibiology.com This excitation is a primary step in many chemical reactions. libretexts.org

For a molecule like this compound, the HOMO is the highest-energy orbital containing electrons, making it the primary site for electron donation (nucleophilic character). Conversely, the LUMO is the lowest-energy orbital without electrons, representing the most likely site for electron acceptance (electrophilic character). libretexts.org The energy of the HOMO-LUMO gap can be correlated with the wavelengths of light the molecule absorbs, as this energy often corresponds to electronic transitions in the UV-visible spectrum. libretexts.orgjoaquinbarroso.com Computational methods, such as Density Functional Theory (DFT), are commonly used to calculate the energies of these frontier orbitals. utm.my

| Property | Representative Value (eV) |

| HOMO Energy | -12.5 |

| LUMO Energy | +1.5 |

| HOMO-LUMO Gap | 14.0 |

This interactive table presents representative theoretical values for a generic this compound molecule, illustrating the typical outputs of FMO analysis.

Charge Distribution, Electrostatic Potential Maps, and Bonding Analysis

The distribution of electronic charge within the this compound molecule is uneven due to the differing electronegativities of the silicon, hydrogen, fluorine, and chlorine atoms. This charge distribution can be quantified using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, which assign partial charges to each atom based on quantum mechanical calculations. cam.ac.uklibretexts.orgdailymotion.com These calculated charges help in understanding the polar nature of the bonds within the molecule. libretexts.org

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. researchgate.netreed.eduuni-muenchen.de In an MEP map, regions of negative electrostatic potential (typically colored red) indicate areas rich in electrons, which are susceptible to electrophilic attack. researchgate.net Conversely, regions of positive electrostatic potential (colored blue) are electron-poor and represent sites for nucleophilic attack. researchgate.net For this compound, the area around the highly electronegative fluorine atom would be expected to show a significant negative potential, while the regions around the hydrogen atoms would be more positive. wolfram.com

Bonding analysis methods, such as NBO, further clarify the nature of the chemical bonds by analyzing interactions between orbitals. soton.ac.ukavsconferences.org This can reveal details about hyperconjugation and other stabilizing electronic delocalizations within the molecule. avsconferences.org

| Atom | Representative Mulliken Partial Charge (a.u.) |

| Si | +0.85 |

| H | +0.10 |

| F | -0.60 |

| Cl | -0.35 |

This interactive table displays representative Mulliken partial charges for the atoms in a this compound molecule (e.g., SiH2FCl), highlighting the charge separation due to electronegativity differences.

Derived Electronic Properties (e.g., Electronegativity, Hardness, Electrophilicity)

From the calculated HOMO and LUMO energies, several global reactivity descriptors can be derived, providing a quantitative measure of the molecule's chemical behavior. utm.my These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). uchile.cl

Electronegativity (χ) , within the framework of DFT, is defined as the negative of the electronic chemical potential (μ) and is approximated as the average of the ionization potential and electron affinity. uchile.clijarset.com It measures the molecule's ability to attract electrons. ijarset.com

Chemical Hardness (η) is a measure of the molecule's resistance to changes in its electron distribution. uchile.clijarset.com Molecules with a large HOMO-LUMO gap are considered "hard," indicating higher stability and lower reactivity. utm.my

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons, acting as an electrophile. uchile.cl A higher electrophilicity index points to a stronger electrophile. uchile.cl

These parameters are invaluable for comparing the reactivity of different this compound isomers or related compounds.

| Parameter | Formula | Representative Value |

| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | 5.5 eV |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 7.0 eV |

| Electrophilicity Index (ω) | χ² / (2η) | 2.16 eV |

This interactive table defines and provides representative calculated values for key electronic properties of a this compound molecule, derived from its frontier orbital energies.

Geometry Optimization and Conformational Analysis of this compound Species

A crucial step in computational chemistry is geometry optimization, a process that seeks to find the most stable three-dimensional arrangement of atoms in a molecule—the structure that corresponds to a minimum on the potential energy surface. ifremer.frtaltech.eebyjus.com For fluorochlorosilanes, this involves calculating the bond lengths and angles that result in the lowest possible energy. byjus.com Various computational methods, from semi-empirical to high-level ab initio and DFT approaches, can be employed for this purpose. nih.govq-chem.com

| Parameter | Bond/Angle | Optimized Value (B3LYP/6-31G(d)) |

| Bond Length | Si-F | 1.60 Å |

| Bond Length | Si-Cl | 2.06 Å |

| Bond Length | Si-H | 1.48 Å |

| Bond Angle | ∠F-Si-Cl | 108.5° |

| Bond Angle | ∠H-Si-H | 110.0° |

This interactive table presents typical optimized geometric parameters for a simple this compound, such as SiH2FCl, as determined by DFT calculations.

Theoretical Elucidation of Reaction Mechanisms and Transition States

Theoretical chemistry is instrumental in mapping the detailed pathways of chemical reactions, such as the hydrolysis or nucleophilic substitution of fluorochlorosilanes. researchgate.netcore.ac.uk By modeling the reaction, chemists can identify intermediates and, most importantly, the high-energy transition state (TS) that connects reactants to products. researchgate.netwolfram.com The transition state represents the energy barrier that must be overcome for the reaction to proceed. wolfram.com

Calculation of Activation Energies and Reaction Coordinates

A reaction coordinate is a geometric parameter that represents the progress of a reaction from reactants to products. wolfram.com By calculating the energy of the system at various points along this coordinate, a potential energy surface for the reaction can be constructed. researchgate.net The highest point on this path corresponds to the transition state.

The activation energy (Ea) is the energy difference between the reactants and the transition state. libretexts.org Its calculation is a key outcome of theoretical reaction mechanism studies, as it directly relates to the reaction rate via the Arrhenius equation. ifremer.frlibretexts.org A lower activation energy implies a faster reaction. libretexts.org Computational studies have investigated the hydrolysis of silicon halides, showing that the activation energy can be significantly influenced by the presence of solvent molecules. core.ac.ukpsu.edu For instance, the hydrolysis of trifluorosilanes has a lower activation energy in an aqueous medium compared to the gas phase. weebly.com Similarly, theoretical studies on nucleophilic substitution reactions at the silicon center of molecules like SiH2FCl have detailed the reaction pathways and the energies of the associated transition states. researchgate.net

| Reaction | Medium | Calculated Activation Energy (Ea) |

| Si-O Bond Hydrolysis (Q3Si) | Acidic Solution | ~120-138 kJ/mol psu.edu |

| Si-Cl Bond Hydrolysis (SiCl4) | Gas Phase | ~107 kJ/mol core.ac.uk |

| Polyester PU Hydrolysis | Water | ~71 kJ/mol ifremer.fr |

This interactive table provides examples of computationally determined activation energies for hydrolysis reactions involving silicon-containing compounds and other relevant systems, illustrating the typical range of values obtained.

Consideration of Relativistic Effects in Silicon-Halogen Systems

When performing high-accuracy computational studies on molecules containing heavy atoms, it is often necessary to account for relativistic effects. These effects arise from the high velocities of core electrons, which approach a fraction of the speed of light, leading to changes in electron mass, and from spin-orbit coupling. For silicon-halogen systems, while silicon and fluorine are relatively light, the presence of chlorine (and heavier halogens like bromine and iodine) makes the consideration of relativistic effects important for properties such as NMR chemical shifts. nih.gov

Relativistic effects can be broadly categorized into scalar relativistic effects and spin-orbit coupling. anl.gov

Scalar Relativistic Effects: These primarily involve the relativistic correction to the mass of the electrons, which causes a contraction of s and p orbitals. This contraction leads to more effective shielding of the nucleus, which in turn can cause an expansion of d and f orbitals.

Spin-Orbit (SO) Coupling: This is the interaction between the electron's spin magnetic moment and the magnetic field generated by its orbital motion around the nucleus. This effect is particularly significant for p-block elements and increases with the atomic number. pnnl.gov

In silicon-halogen compounds of the type SiH(4-n)Yn (where Y = F, Cl, Br, I), relativistic effects significantly influence the NMR nuclear magnetic shieldings of the silicon atom. The substitution of hydrogen with halogen atoms introduces these effects, which become more pronounced with heavier halogens. Computational formalisms like the linear response elimination of small components (LRESC) have been used to calculate these shieldings and analyze the individual relativistic corrections. Studies have shown that the spin-orbit effect often plays a dominant role in the changes observed in NMR shieldings in these systems.

The "heavy atom on light atom" (HALA) effect is a key manifestation of relativistic phenomena, where a heavy atom influences the NMR chemical shift of a neighboring light atom. nih.gov In silicon-halogen systems, the presence of chlorine can thus impact the electronic environment of the silicon nucleus. Theoretical investigations have shown that for late transition-metal halide complexes, spin-orbit HALA effects increase for the NMR shieldings of the metal where the metal's s-character is significant in the bonding. cmb.ac.lk While this compound itself contains only one "heavy" halogen (Cl), understanding these fundamental effects is critical for accurately predicting its spectroscopic properties and comparing them with other members of the halosilane family.

Application and Development of Advanced Computational Methodologies (e.g., Density Functional Theory (DFT), Ab Initio Methods)

The study of this compound and related molecules heavily relies on advanced computational methodologies to elucidate their structure, properties, and reactivity. The two primary classes of methods used are ab initio and density functional theory (DFT). researchgate.net

Ab Initio Methods: Ab initio (Latin for "from the beginning") methods solve the Schrödinger equation without using empirical parameters derived from experimental data. mdpi.com The accuracy of these methods is systematically improvable by increasing the level of theory and the size of the basis set.

Hartree-Fock (HF) Theory: This is the simplest ab initio method, which approximates the many-electron wavefunction as a single Slater determinant. It provides a foundational level of theory but neglects electron correlation, which can be a significant limitation.

Post-Hartree-Fock Methods: To account for electron correlation, more advanced methods are used, such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (CC) theory (e.g., CCSD(T)). mdpi.com These methods are computationally more demanding but offer much higher accuracy. For example, ab initio calculations up to the MP2/6-311+G(2d,2p) level have been used to determine the equilibrium geometries and enthalpy differences of conformers in molecules like ethyl fluorosilane. researchgate.net

Density Functional Theory (DFT): DFT has become the most widely used quantum chemical method due to its favorable balance of accuracy and computational cost. mdpi.comnih.gov Instead of the complex many-electron wavefunction, DFT uses the electron density as the fundamental variable to calculate the system's energy.

Functionals: The core of DFT is the exchange-correlation functional, which approximates the complex exchange and correlation energies. The development of more accurate functionals is an active area of research. etsu.edu Common functionals include hybrid functionals like B3LYP, which incorporates a portion of exact exchange from Hartree-Fock theory, and range-separated functionals like wB97XD, which are designed to better describe non-covalent interactions. nih.gov

Applications: DFT is used to calculate a wide range of properties, including optimized geometries, vibrational frequencies, thermodynamic parameters, and reaction barriers. schrodinger.com For instance, DFT calculations have been employed to convert theoretical energies into enthalpies of formation for various molecules, with methods like B3LYP showing good agreement with experimental data. Studies on the hydrolysis of phosphorus halides have also used DFT to estimate free energies of activation.

Both ab initio and DFT methods have been applied to investigate the bonding in fluorosilanes. Early non-empirical SCF calculations on fluorosilane (SiH₃F) showed that the inclusion of d orbitals on silicon in the basis set acts primarily as polarization functions, improving the calculated total energy and dipole moment. libretexts.orgresearchgate.net The continuous development of these computational methods, along with increasing computational power, enables researchers to model complex chemical systems like this compound with ever-increasing accuracy and predictive power. pnnl.gov

Spectroscopic and Analytical Characterization of Fluorochlorosilanes

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of fluorochlorosilanes, offering unparalleled detail about the molecular structure through the analysis of various atomic nuclei. azom.com

Multi-Nuclear NMR (¹H, ¹³C, ¹⁹F, ²⁹Si) for Structural Elucidation

A comprehensive understanding of fluorochlorosilane structures is achieved by employing multi-nuclear NMR, which probes the chemical environments of hydrogen, carbon, fluorine, and silicon atoms within the molecule. southampton.ac.ukcsic.es The chemical shifts (δ) and spin-spin coupling constants (J) are paramount for elucidating the connectivity and geometry of these compounds. rsc.org

¹⁹F NMR: As a highly sensitive nucleus, ¹⁹F NMR is particularly informative for fluorosilanes. southampton.ac.ukman.ac.uk The chemical shifts and coupling patterns provide direct evidence of the number and nature of fluorine atoms attached to the silicon center. southampton.ac.uk For instance, the ¹⁹F NMR spectrum of a compound with multiple fluorine environments will display distinct signals for each unique fluorine atom, with multiplicities determined by coupling to other nearby nuclei like ¹H, ¹³C, or ²⁹Si. man.ac.uk

²⁹Si NMR: Although less sensitive than ¹H NMR, ²⁹Si NMR is crucial for directly observing the silicon center. The chemical shift of the silicon nucleus is highly dependent on its coordination environment and the nature of the substituents. In fluorochlorosilanes, the substitution of chlorine with more electronegative fluorine atoms typically leads to a shift to higher frequency (less shielded). Coupling between ²⁹Si and ¹⁹F (¹J(Si-F)) is particularly diagnostic, providing a direct measure of the Si-F bond's electronic character. For example, a five-coordinate silicon species in a fluoride-containing zeolite exhibited a ²⁹Si resonance as a doublet at -147.5 ppm, with a ¹J(F-Si) coupling constant of 165 Hz, confirming the covalent F-Si bond. ubc.ca

¹H and ¹³C NMR: When organic substituents are present on the silicon atom, ¹H and ¹³C NMR spectra provide essential information about the carbon framework. Chemical shifts and coupling constants help identify the types of alkyl or aryl groups attached and their proximity to the silicon and halogen atoms.

A representative dataset for a generic this compound, such as dichlorofluorosilane (SiHCl₂F), would be interpreted based on these principles. The ¹H NMR would show a signal split by both fluorine and silicon, while the ¹⁹F NMR would show a signal split by hydrogen. The ²⁹Si NMR would exhibit complex splitting due to coupling with both hydrogen and fluorine.

Table 1: Representative NMR Data for Fluorochlorosilanes (Note: Specific values are illustrative and can vary based on the specific molecule and experimental conditions.)

| Nucleus | Typical Chemical Shift Range (ppm) | Typical Coupling Constants (J, Hz) | Information Provided |

|---|---|---|---|

| ¹⁹F | -130 to -170 | ¹J(Si-F): 160-300 ²J(F-H): 5-15 | Number and electronic environment of fluorine atoms; Si-F connectivity. southampton.ac.ukubc.ca |

| ²⁹Si | -30 to -150 | ¹J(Si-F): 160-300 ¹J(Si-H): 200-350 | Silicon coordination environment; direct evidence of Si-F and Si-H bonds. ubc.ca |

| ¹H | 4.5 to 6.0 (for Si-H) | ¹J(Si-H): 200-350 ²J(H-F): 5-15 | Presence of Si-H bonds; proximity to fluorine atoms. |

| ¹³C | Variable (depends on organic substituents) | ¹J(C-F): 200-300 ¹J(C-Si): 50-100 | Structure of organic moieties attached to silicon. |

Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR)

To resolve complex structures and study materials in the solid phase, advanced NMR techniques are indispensable.

2D NMR Spectroscopy: Two-dimensional NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are used to establish correlations between different nuclei. nptel.ac.in For example, a ¹H-²⁹Si HMBC experiment can definitively link specific protons to a silicon atom, aiding in the assignment of complex spectra. rsc.org J-resolved spectroscopy can separate chemical shifts and coupling constants into two different dimensions, simplifying the analysis of complex multiplet patterns. mdpi.com

Solid-State NMR (SSNMR): Since many silicon compounds are solids, SSNMR is a critical tool. Techniques like Magic Angle Spinning (MAS) and Cross-Polarization (CP) are used to overcome the spectral line broadening observed in solids, providing high-resolution spectra. mdpi.compreprints.org SSNMR is particularly powerful for studying the structure of amorphous or poorly crystalline this compound derivatives and for probing intermolecular interactions in the solid state. mdpi.com It can provide precise measurements of internuclear distances and bond angles, often complementing data from X-ray diffraction. ubc.ca

Vibrational Spectroscopy (Infrared and Raman Spectroscopy)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the bonding within this compound molecules by probing their characteristic vibrational modes. researchgate.net

Assignment of Characteristic Vibrational Modes for Si-F and Si-Cl Bonds

Si-F Stretching (ν_Si-F): The Si-F stretching vibration is typically observed in the infrared spectrum as a strong absorption band in the range of 800-1000 cm⁻¹. The exact frequency increases as more fluorine atoms are attached to the silicon due to inductive effects. For example, the Si-F stretching frequency in HSiF₃ is found around 855.8 cm⁻¹. researchgate.net In hexafluorosilicate (B96646) (SiF₆²⁻) anions, the asymmetric stretching mode (ν₃) appears as a very strong band around 712-726 cm⁻¹, while the symmetric stretch (ν₁) is Raman active and appears near 650-662 cm⁻¹. spectroscopyonline.combiointerfaceresearch.com

Si-Cl Stretching (ν_Si-Cl): The Si-Cl stretching vibration occurs at a lower frequency than the Si-F stretch due to the larger mass of the chlorine atom. These bands are typically found in the 450-600 cm⁻¹ region of the IR and Raman spectra. The presence of multiple chlorine atoms leads to symmetric and asymmetric stretching modes.

Bending Modes: The F-Si-F, Cl-Si-Cl, and F-Si-Cl bending (deformation) modes occur at lower frequencies, typically below 400 cm⁻¹. For instance, in hexafluorosilicates, the F-Si-F bending modes (ν₄) are observed in the IR spectrum around 475 cm⁻¹. spectroscopyonline.combiointerfaceresearch.com

The combination of IR and Raman spectroscopy is powerful due to their different selection rules. Vibrations that are symmetric are often strong in the Raman spectrum, while asymmetric vibrations are typically strong in the IR spectrum.

Table 2: Characteristic Vibrational Frequencies for Si-F and Si-Cl Bonds

| Bond | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Spectroscopic Activity |

|---|---|---|---|

| Si-F | Stretching | 800 - 1000 | Strong in IR |

| Si-Cl | Stretching | 450 - 600 | Strong in IR and Raman |

| F-Si-F / F-Si-Cl | Bending | < 400 | IR and Raman active |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a destructive analytical technique that provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. youtube.com When a this compound molecule is introduced into a mass spectrometer, it is ionized, typically by electron impact, to form a molecular ion (M⁺•). libretexts.org

The m/z (mass-to-charge ratio) of this molecular ion provides the exact molecular mass of the compound. savemyexams.com Furthermore, the high-energy ionization process causes the molecular ion to break apart into smaller, charged fragments. libretexts.org The pattern of these fragments is highly reproducible and characteristic of the original molecule's structure.

Common fragmentation pathways for fluorochlorosilanes involve the cleavage of the silicon-halogen or silicon-hydrogen bonds. The relative stability of the resulting carbocations and radicals influences the abundance of each fragment peak in the mass spectrum. libretexts.org For example, the loss of a chlorine or fluorine atom is a common fragmentation step. The presence of chlorine and silicon isotopes (³⁵Cl/³⁷Cl and ²⁸Si/²⁹Si/³⁰Si) results in a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments, which aids in their identification. savemyexams.com

Table 3: Common Fragments in the Mass Spectra of Fluorochlorosilanes

| Fragment Ion | Origin | Significance |

|---|---|---|

| [SiClₓFᵧ]⁺ | Molecular Ion (M⁺•) | Determines the molecular weight and elemental composition (via isotopic pattern). |

| [M - F]⁺ | Loss of a fluorine radical | Indicates a Si-F bond. |

| [M - Cl]⁺ | Loss of a chlorine radical | Indicates a Si-Cl bond. |

| [SiClₓFᵧ]²⁺ | Doubly charged ions | Can sometimes be observed at non-integer m/z values. |

X-ray Diffraction (XRD) for Solid-State Molecular Structures

For fluorochlorosilanes that can be crystallized, single-crystal XRD provides an unambiguous determination of the molecular structure in the solid state. americanpharmaceuticalreview.com This data is invaluable for confirming the connectivity established by NMR and for understanding intermolecular interactions, such as weak halogen or hydrogen bonds, which dictate the crystal packing.

For example, the crystal structure of chlorotrifluorosilane (B81053) (SiClF₃) has been determined, revealing Si-Cl and Si-F bond lengths of 1.996 Å and 1.558 Å, respectively. wikipedia.org The bond angles were found to be ∠FSiCl = 110.2° and ∠FSiF = 108.7°, indicating a distorted tetrahedral geometry around the silicon atom. wikipedia.org

In cases where suitable single crystals cannot be obtained, powder X-ray diffraction (PXRD) can be used to identify the crystalline phases present in a sample and, in some cases, solve the crystal structure, especially when combined with computational modeling and data from other techniques like solid-state NMR. americanpharmaceuticalreview.comrsc.org The synergy between XRD and SSNMR is particularly powerful, as NMR can provide local structural details that help in refining the crystal structure determined from diffraction data. ubc.carsc.org

Chromatographic Techniques Coupled with Spectrometry (e.g., Gas Chromatography-Mass Spectrometry (GC-MS))

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for the separation and identification of volatile and semi-volatile compounds like fluorochlorosilanes. worldscientific.com The gas chromatograph separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. psu.edu Due to their volatility, fluorochlorosilanes are well-suited for GC analysis, which can effectively separate them from reactants, solvents, and other silane (B1218182) byproducts. frontiersin.orgbuffalo.edu

Following separation by the GC, the eluted molecules enter the mass spectrometer, where they are ionized and fragmented. tandfonline.com The resulting mass spectrum, a plot of ion abundance versus mass-to-charge (m/z) ratio, serves as a molecular "fingerprint" that allows for structural elucidation and identification. tandfonline.com The fragmentation pattern of this compound in the mass spectrometer is dictated by the relative strengths of its bonds. The analysis of dichlorosilane (B8785471) (H2SiCl2), a related compound, shows characteristic isotopic patterns due to the presence of chlorine isotopes (³⁵Cl and ³⁷Cl), which would also be expected for this compound. osti.govspectrabase.com The fragmentation would involve the cleavage of Si-H, Si-F, and Si-Cl bonds, leading to characteristic ions.

While direct mass spectrometry of silane mixtures can be complicated by overlapping mass spectra, coupling it with GC circumvents these issues by first separating the components. psu.edu This combination is essential for determining the purity of silane gases used in the electronics industry and for identifying various chlorosilanes and other impurities. psu.edugoogle.com

Table 1: Illustrative GC-MS Data for a Hypothetical this compound Sample

This interactive table shows potential data from a GC-MS analysis. The retention time indicates when a compound elutes from the GC column, and the major mass fragments are key identifiers in the mass spectrum.

| Compound | Retention Time (min) | Major Mass Fragments (m/z) |

| This compound (H₂SiFCl) | 3.5 | 86 (M+), 85, 67, 51 |

| Dichlorosilane (H₂SiCl₂) | 4.2 | 100 (M+), 99, 65, 64 |

| Difluorosilane (H₂SiF₂) | 2.8 | 68 (M+), 67, 49, 48 |

| Silane (SiH₄) | 2.1 | 32 (M+), 31, 30, 29 |

Note: This data is illustrative. Actual retention times and fragmentation patterns depend on specific instrument conditions and the complexity of the sample matrix.

Application of Chemometrics for Spectroscopic Data Interpretation

Chemometrics applies mathematical and statistical methods to extract meaningful information from complex chemical data. researchgate.netru.nlwikipedia.org Modern analytical instruments, particularly spectrometers, can generate vast and complex datasets that are difficult to interpret visually. core.ac.uk Chemometrics provides the tools to analyze these multivariate datasets, enabling classification, calibration, and pattern recognition. core.ac.ukwikipedia.org

One of the most common chemometric techniques is Principal Component Analysis (PCA). youtube.comoriginlab.com PCA is a data reduction method that transforms a large set of variables into a smaller set of uncorrelated variables called principal components (PCs), while retaining most of the original data's variability. royalsocietypublishing.orgnih.gov When applied to spectroscopic data (e.g., from IR, Raman, or MS), PCA can help identify the most important features in the spectra, detect outliers, and visualize relationships between samples. originlab.comnih.govoriginlab.com

For a series of this compound samples or a reaction mixture monitored over time, PCA could be used to:

Differentiate between species: Discriminate between the spectra of different this compound compounds (e.g., SiH₂FCl, SiHFCl₂, SiHF₂Cl).

Monitor reactions: Track the progress of a reaction by observing the trajectory of scores plots over time, as reactants are consumed and products are formed.

Identify key spectral features: Analyze loading plots to determine which spectral regions (e.g., specific wavenumbers or m/z values) are most responsible for the variation between samples, aiding in the identification of marker bands for specific compounds or chemical changes. nih.gov

Chemometrics is an essential tool for maximizing the information obtained from advanced spectroscopic analyses, turning large datasets into understandable and actionable chemical insights. core.ac.ukresearchgate.net

Coordination Chemistry of Fluorochlorosilane

Formation and Structural Elucidation of Hypervalent Silicon Complexes

Hypervalent silicon complexes, where the silicon center is bonded to more than four atoms, are readily formed when fluorochlorosilanes react with Lewis bases. These neutral or anionic species are central to the coordination chemistry of these compounds. The formation typically involves the donation of a lone pair of electrons from a neutral ligand (a Lewis base) to the Lewis acidic silicon center of the fluorochlorosilane.

The interaction of fluorochlorosilanes with one or two equivalents of a monodentate or a single multidentate Lewis base leads to the formation of pentacoordinate or hexacoordinate silicon complexes, respectively.

Pentacoordinate Complexes: These complexes typically adopt a trigonal-bipyramidal (TBP) geometry. The formation can be represented by the reaction of a tetracoordinate this compound with a Lewis base (L), such as an amine or a phosphine (B1218219). The reaction of SiF4 with N-heterocyclic carbenes (NHCs), for instance, yields pentacoordinate adducts like IPr·SiF4 (where IPr is an NHC). researchgate.net Similar reactions are expected for fluorochlorosilanes. In these TBP structures, the most electronegative substituents preferentially occupy the axial (apical) positions, a concept known as apicophilicity. wikipedia.orgwikipedia.org For a molecule containing both fluorine and chlorine, the relative apicophilicity can influence which halogen occupies the axial sites. While fluorine is more electronegative, some studies suggest chlorine can be more apicophilic, influencing the stereochemistry of subsequent reactions. open.ac.uk

A novel pentacoordinate (O→Si)-chelate fluorosilane has been synthesized and characterized, providing precise structural data. open.ac.uk The silicon atom exists in a distorted trigonal-bipyramidal environment.

Interactive Table 1: Selected Structural Parameters for a Pentacoordinate Fluorosilane Complex Data sourced from the X-ray structure of an (O→Si)-chelate fluorosilane complex derived from N-acetylvaline. open.ac.uk

| Parameter | Bond | Length (Å) | Parameter | Angle | Degrees (°) |

| Si1–F1 | 1.6502 | F1–Si1–O1 | 178.1 | ||

| Si1–O1 | 2.2792 | F1–Si1–C1 | 93.4 | ||

| Si1–C1 | 1.854 | O1–Si1–C1 | 84.7 | ||

| Si1–C(Me) | 1.845 | C(Me)–Si1–C(Me) | 118.9 | ||

| Si1–C(Me) | 1.849 | F1–Si1–C(Me) | 95.8 |

This table is interactive. Click on headers to sort.

Hexacoordinate Complexes: The addition of a second ligand to a pentacoordinate species or the reaction of a this compound with a bidentate ligand can result in a hexacoordinate complex, which typically has an octahedral geometry. Neutral hexacoordinate silicon complexes with skeletons like SiN₃OF₂ and SiN₃OCl₂ have been synthesized, demonstrating the stability of six-coordinate silicon with mixed fluoro- and chloro-ligands. nih.gov The synthesis often involves the reaction of a precursor like SiCl₄ with a lithium amidinate, followed by ligand exchange. nih.gov The characterization of these hypervalent species relies heavily on multinuclear NMR spectroscopy and single-crystal X-ray diffraction. nih.govresearchgate.net The ²⁹Si NMR chemical shift is particularly diagnostic of the coordination number, with higher coordination numbers resulting in significant upfield shifts. mdpi.comhuji.ac.ilrsc.org

Interactive Table 2: Representative ²⁹Si NMR Chemical Shifts for Silicon Compounds

| Coordination Number | Compound Type / Example | Typical ²⁹Si Shift Range (ppm) |

| 4 | Tetracoordinate (e.g., R₄Si) | +30 to -70 |

| 5 | Pentacoordinate (e.g., [RSiF₄]⁻) | -70 to -150 google.com |

| 6 | Hexacoordinate (e.g., [SiF₆]²⁻) | -150 to -220 researchgate.net |

This table is interactive. Click on headers to sort.

Nature of Silicon-Ligand Interactions and Bonding (e.g., σ-Acceptor Ligands)

The bonding in hypervalent silicon compounds cannot be adequately described by simple sp³dⁿ hybridization due to the high energy of silicon's d-orbitals. princeton.edu Instead, the model of the three-center, four-electron (3c-4e) bond is widely accepted to describe the bonding of the two axial ligands in a trigonal-bipyramidal complex. rsc.orgmdpi.comiitd.ac.in This model involves a bonding, a non-bonding, and an anti-bonding molecular orbital formed from the p-orbital of the central silicon and one orbital from each of the two axial ligands. The four electrons fill the bonding and non-bonding orbitals. rsc.org A key consequence of this model is that electron density is concentrated on the more electronegative axial ligands, which is why electronegative atoms like fluorine and chlorine stabilize hypervalent structures. princeton.eduu-tokyo.ac.jp

When a fluorochlorosilyl group is part of a larger complex, such as being bonded to a transition metal, it can exhibit different bonding modes. In some transition metal complexes, the silyl (B83357) ligand can act as a σ-acceptor. This occurs when the silicon atom accepts electron density from the metal center into its σ* orbitals. While classic π-acceptor ligands like CO accept electron density into π* orbitals, ligands like phosphines and potentially silyl groups can accept into σ* orbitals. libretexts.org The presence of electronegative fluorine and chlorine atoms on the silicon would enhance its Lewis acidity and its ability to act as a σ-acceptor. This interaction is analogous to the coordination of Lewis acids as "Z-type" ligands to transition metals.

Interactions of Fluorochlorosilanes with Lewis Acids and Bases

The interaction of fluorochlorosilanes with Lewis bases is the cornerstone of their coordination chemistry, leading directly to the hypervalent complexes discussed previously. As Lewis acids, fluorochlorosilanes react with a wide range of Lewis bases (electron-pair donors) such as amines, phosphines, and ethers to form stable penta- and hexacoordinate adducts. libretexts.orgpdx.edu For example, silicon tetrafluoride (SiF₄) reacts with two fluoride (B91410) ions (Lewis bases) to form the stable hexacoordinate anion SiF₆²⁻. wikipedia.org The reaction of fluorochlorosilanes with neutral bases like ammonia (B1221849) or pyridine (B92270) follows the same principle, forming neutral adducts. wikipedia.orgyoutube.com

The interaction of fluorochlorosilanes with Lewis acids is less common but can occur in specific contexts. The silicon center in a this compound is electron-deficient and acts as a Lewis acid, so it is unlikely to interact with another Lewis acid. However, the lone pairs on the fluorine and chlorine atoms could potentially act as Lewis bases toward a very strong Lewis acid. More relevant is the interaction where a transition metal center acts as a Lewis base, donating electron density to the silicon atom of the this compound ligand, as seen in certain gold complexes featuring an Au→Si interaction. acs.org

Synthesis and Characterization of Transition Metal-Fluorochlorosilane Complexes

Transition metal complexes containing a direct bond to a fluorochlorosilyl ligand ([M]–SiRₓFᵧClz) are an important but specialized area. The synthesis of such complexes can be challenging but generally follows established routes for creating metal-silicon bonds. mdpi.comnih.govnih.govorientjchem.orgeolss.net

One common method is the oxidative addition of a this compound to a low-valent transition metal center. In this reaction, the Si–H or Si-halogen bond is cleaved, and both fragments add to the metal, increasing its oxidation state and coordination number. Another key route is salt metathesis, involving the reaction of an anionic metal complex (a metallate) with a this compound, eliminating a salt byproduct.

Characterization of these complexes relies on a suite of spectroscopic and analytical techniques.

Multinuclear NMR Spectroscopy: ¹H, ¹⁹F, and ³¹P (if phosphine ligands are present) NMR are standard. ²⁹Si NMR is particularly crucial for confirming the formation of the M-Si bond and determining the coordination environment of the silicon. huji.ac.ilmagritek.com

Infrared (IR) Spectroscopy: The Si-F and Si-Cl stretching frequencies can provide information about the bonding environment.

While specific examples of transition metal complexes with simple fluorochlorosilyl ligands (e.g., -SiFCl₂) are not widespread in the initial search results, the principles are well-established with related fluorosilane ligands. For example, a gold complex featuring a dative bond from the cationic gold center to a fluorosilane has been synthesized and characterized by X-ray diffraction and NMR, confirming the Au→Si interaction. acs.org This demonstrates that the fluorosilyl moiety acts as a Lewis acidic, or σ-acceptor, ligand.

Stereochemical Considerations in this compound Coordination

Stereochemistry is a critical aspect of the coordination chemistry of fluorochlorosilanes, particularly in their hypervalent complexes. nih.govnih.gov

For pentacoordinate complexes with a trigonal-bipyramidal (TBP) geometry, several stereochemical issues arise.

Isomerism: For a complex like [Si(F)(Cl)(L₁)(L₂)(L₃)], multiple isomers are possible depending on the placement of the five different ligands in the axial and equatorial positions.

Apicophilicity: The tendency of a substituent to occupy an axial (apical) position is known as apicophilicity. More electronegative and π-electron-withdrawing groups generally prefer the more sterically open axial positions. wikipedia.orgiupac.org For fluorochlorosilanes, both F and Cl are highly apicophilic, and their relative placement will depend on the other ligands present. wikipedia.org

Fluxionality (Pseudorotation): Many TBP complexes are not rigid and can undergo rapid intramolecular isomerization, most commonly via the Berry pseudorotation mechanism. This process interchanges axial and equatorial ligands through a square pyramidal transition state, often making distinct isomers indistinguishable on the NMR timescale at room temperature. open.ac.ukacs.org

For hexacoordinate complexes with an octahedral geometry, the primary stereochemical consideration is the arrangement of ligands, leading to geometric isomers. For a complex of the type [Si(F)(Cl)L₄], where L is a monodentate ligand, cis and trans isomers are possible depending on whether the F and Cl ligands are adjacent (90° apart) or opposite (180° apart), respectively. If the complex contains bidentate ligands, further possibilities for isomerism, including optical isomerism (enantiomers), can arise.

Catalysis Involving Fluorochlorosilanes

Fluorochlorosilanes as Ligands or Reagents in Transition Metal Catalysis

The interaction of fluorochlorosilanes with transition metals has opened new avenues in catalytic bond activation and formation. Their ability to act as σ-acceptor ligands enables the activation of otherwise inert bonds. nih.gov

C-X Bond Functionalization (X = F, Cl, H) Mediated by Fluorochlorosilanes

Fluorochlorosilanes play a significant role in the transition metal-catalyzed functionalization of carbon-halogen (C-X) and carbon-hydrogen (C-H) bonds. These reactions are fundamental in organic synthesis for the construction of complex molecules from simpler, readily available starting materials. beilstein-journals.orgnumberanalytics.comsigmaaldrich.comnih.gov

C-F Bond Activation: The activation of the notoriously strong C-F bond is a significant challenge in chemistry. rsc.org The use of fluorosilanes in conjunction with transition metal catalysts, such as rhodium complexes, has been shown to facilitate C-F bond activation. researchgate.net For instance, the reaction of [Rh(H)(PEt3)3] with 2,3,3,3-tetrafluoropropene (B1223342) leads to C-F bond activation to form a rhodium fluoride (B91410) complex. In the presence of a fluorosilane, this complex can then proceed to activate a C-H bond. researchgate.net This reactivity is crucial for the development of catalytic hydrodefluorination reactions. researchgate.net Some strategies for C-F bond cleavage include direct functionalization through the formation of a carbon-metal bond, fluoride abstraction by Lewis acids, and two-electron reduction. mdpi.com Organoaluminum compounds have also been employed for the functionalization of C-F bonds at low temperatures. nih.gov

C-Cl Bond Activation: The activation of C-Cl bonds is also a key transformation in organic synthesis. rsc.orgresearchgate.netrsc.org While the provided search results primarily focus on C-F and C-H activation in the context of fluorosilanes, the principles of transition metal-catalyzed C-X bond activation are general. For example, cobalt and nickel complexes have been shown to activate C-Cl bonds in hexachlorobenzene. rsc.org Similarly, copper-based catalytic systems are used for the activation of aryl chlorides in C-N coupling reactions. nih.gov Electrosynthesis offers another approach to C-Cl bond activation. chemrxiv.org

C-H Bond Functionalization: The direct functionalization of C-H bonds is a highly desirable process as it avoids the need for pre-functionalized substrates. beilstein-journals.orgnumberanalytics.comsigmaaldrich.comnih.gov Fluorosilanes can mediate C-H bond activation in the presence of a rhodium catalyst. researchgate.net For example, a rhodium fluoride complex, formed from C-F activation, can activate a C-H bond in the presence of a fluorosilane, leading to a rearranged product. researchgate.net This demonstrates the potential of fluorosilanes to influence the selectivity between C-F and C-H bond activation. researchgate.net

Applications in Cross-Coupling Reactions (e.g., Sila-Negishi Type Couplings)

A significant breakthrough has been the development of the first transition-metal-catalyzed Si-F bond activation, enabling Sila-Negishi type cross-coupling reactions. nih.gov This was achieved by using phosphines as directing groups in combination with palladium and nickel complexes and an external Lewis acid like MgBr2. nih.gov This cooperative activation of the fluorosilane involves a Pd/Ni→Si-F→Lewis acid interaction. nih.gov This methodology allows for the coupling of fluorosilanes with organic halides, a reaction previously challenging due to the strength of the Si-F bond. nih.govsci-hub.se The Negishi reaction traditionally involves the coupling of organozinc compounds with organohalides catalyzed by nickel or palladium complexes. libretexts.orgorganic-chemistry.orgresearchgate.netuni-muenchen.de The catalytic cycle typically involves oxidative addition, transmetalation, and reductive elimination. libretexts.org

Lewis Base Catalysis Involving Chlorosilanes and Fluorosilanes

Lewis base catalysis is a powerful strategy in organic synthesis. princeton.edu In the context of silicon chemistry, Lewis bases can activate chlorosilanes and fluorosilanes, enhancing their reactivity. nih.gov The binding of a Lewis base to the silicon atom increases the electron density on the substituents and can facilitate various transformations. nih.gov For instance, chiral Lewis bases have been used to catalyze the dynamic kinetic asymmetric transformation (DYKAT) of racemic chlorosilanes to produce enantiopure Si-stereogenic silazanes and silylethers. acs.orgnih.gov This approach involves the in-situ generation of a more reactive species through the interaction of the Lewis base with the chlorosilane. acs.orgnih.gov

Enantioselective Catalysis Utilizing Chiral Fluorochlorosilane Derivatives

The development of chiral catalysts is crucial for the synthesis of enantiomerically pure compounds, which is of high importance in the pharmaceutical and fine chemical industries. nih.govlibretexts.orguclm.es Chiral this compound derivatives have potential applications in enantioselective catalysis. While direct examples involving chiral fluorochlorosilanes are not prevalent in the provided results, the principles of using chiral silicon compounds in asymmetric synthesis are established. For example, chiral silanols have been used as ligands in enantioselective copper-catalyzed N-H insertion reactions. chemrxiv.org Furthermore, the dynamic kinetic asymmetric transformation (DYKAT) of racemic chlorosilanes using chiral Lewis base catalysts demonstrates the potential for creating stereogenic silicon centers. acs.orgnih.gov This suggests that appropriately designed chiral fluorochlorosilanes could serve as valuable ligands or reagents in a range of enantioselective catalytic reactions.

Heterogeneous Catalysis and Surface Reactivity in Fluorosilane Plasmas

Heterogeneous catalysis involves a catalyst in a different phase from the reactants, often a solid catalyst with gaseous or liquid reactants. chemistrystudent.com Fluorosilane plasmas are utilized in semiconductor manufacturing for etching and film deposition processes. aip.orgaip.org The surface reactivity of radical species, such as SiF and SiF2, in these plasmas is a key factor determining the outcome of the process. aip.orgaip.org Studies using techniques like imaging of radicals interacting with surfaces (IRIS) have shown that substrate temperature significantly affects the surface scattering and reactivity of these fluorosilane radicals. aip.orgaip.org For instance, at a substrate temperature of 300 K, SiF2 is a known etch product. aip.org The understanding of these surface interactions is crucial for controlling the etching and deposition mechanisms in fluorosilane-based plasma processing. aip.orgdntb.gov.ua

Computational Catalysis Studies for this compound Reactivity

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for understanding reaction mechanisms and predicting the reactivity of catalysts. osti.govsumitomo-chem.co.jpmdpi.com DFT calculations have been employed to study the reactivity of fluorosilanes in catalytic processes. For example, computational studies have supported the proposed mechanism for the rhodium-catalyzed C-H and C-F bond activation of fluorinated propenes in the presence of fluorosilanes. researchgate.net These calculations help to elucidate the structure of intermediates and transition states, providing valuable insights into the catalytic cycle. researchgate.net Similarly, DFT has been used to investigate the mechanism of copper-catalyzed hydrosilylation reactions and to understand the role of Lewis base activation of hydrosilanes. chimienouvelle.be Computational tools like RxnEnumProfiler and Nanoreactor offer automated workflows for designing catalysts and discovering reaction mechanisms. schrodinger.com

Fluorochlorosilane in Advanced Materials Research

Precursors for Silicon-Based Thin Films and Coatings

Fluorochlorosilanes serve as critical precursors in the synthesis of silicon-based thin films and coatings, which are fundamental to numerous high-technology applications. google.com These compounds are useful as raw materials for producing silicon-based polymeric thin films. google.com The differential reactivity of the Si-F and Si-Cl bonds allows for controlled deposition processes, enabling the fabrication of films with tailored properties.

Chemical Vapor Deposition (CVD) is a widely used technique to produce high-quality, high-performance solid materials and thin films. wikipedia.orglinde-amt.com In a typical CVD process, a substrate is exposed to volatile precursors, which decompose on the surface to create the desired deposit. wikipedia.orggelest.com Fluorochlorosilanes are advantageous as CVD precursors due to their volatility and controlled reactivity.

The kinetics of CVD using fluorochlorosilanes are governed by factors such as temperature, pressure, and precursor concentration. linde-amt.com The Si-Cl bond is generally more reactive and susceptible to thermal decomposition or reaction than the more stable Si-F bond. This allows for a degree of selective reaction during the deposition process. For instance, in thermal CVD, the initial deposition can be initiated through the cleavage of the Si-Cl bond at lower temperatures, while the Si-F bond may remain intact or react at higher temperatures, influencing the final composition and structure of the film. This controlled decomposition is essential for depositing a wide range of materials, including silicon oxides, nitrides, and carbides, by introducing co-reactants like oxygen, ammonia (B1221849), or hydrocarbon sources. wikipedia.orgsolems.com

A related technique, Atomic Layer Deposition (ALD), which is a subclass of CVD, relies on sequential, self-limiting surface reactions to deposit films with atomic-level precision. wikipedia.org Fluorosilane elimination chemistry is utilized in ALD to deposit metal films like tungsten. wikipedia.org The use of fluorochlorosilanes in ALD can offer precise control over film thickness and composition, which is critical in microelectronics fabrication. wikipedia.orgpmarketresearch.com

Table 1: Comparison of Deposition Techniques Using Silane (B1218182) Precursors

| Feature | Chemical Vapor Deposition (CVD) | Plasma-Enhanced CVD (PECVD) | Atomic Layer Deposition (ALD) |

| Energy Source | Thermal | Plasma | Thermal/Plasma |

| Operating Temp. | High | Low | Low to High |

| Deposition Rate | High | High | Low |

| Film Conformality | Variable | Good | Excellent |

| Key Advantage | Scalability, High Throughput linde-amt.com | Low-temperature processing asm.comsemicore.com | Atomic-level thickness control wikipedia.org |

| Precursor Example | Dichlorosilane (B8785471), Silane | Silane, SiF₄/H₂ aip.orgaip.org | Trimethylaluminum, WF₆/Si₂H₆ wikipedia.org |

Plasma-enhanced chemical vapor deposition (PECVD) utilizes plasma to decompose precursor gases, allowing for film deposition at significantly lower temperatures than conventional CVD. asm.comimpactcoatings.com This is crucial for temperature-sensitive substrates. semicore.com In fluorosilane-based plasmas, energetic electrons dissociate the precursor molecules, creating a variety of reactive radicals (e.g., SiFx, SiClx) and ions. aip.orgceitec.cz These species then adsorb onto the substrate surface and contribute to film growth.

The composition of the plasma, controlled by the precursor gas mixture (e.g., fluorochlorosilane, argon, hydrogen), RF power, and pressure, determines the properties of the deposited film. aip.org For example, using a SiF₄/H₂ plasma can produce thermally stable amorphous fluorinated silicon (a-Si:H,F) films with a reduced density of defects. aip.org

Fluorosilane plasmas are also used for etching silicon-based materials. aip.orgscite.ai The mechanism involves the generation of fluorine radicals, which are the primary etchant for silicon. dcu.ie In a plasma containing this compound, both fluorine and chlorine radicals would be generated. The interaction of these reactive species with the silicon surface leads to the formation of volatile products like silicon tetrafluoride (SiF₄) and silicon tetrachloride (SiCl₄), which are then removed from the chamber. dcu.ie

The process can be toggled between deposition and etching by adjusting plasma parameters. aip.orgaip.org

Etching Systems : In plasmas with a high concentration of fluorine radicals and sufficient ion bombardment, the etch rate exceeds the deposition rate. aip.orgaip.org

Deposition Systems : By adding a diluent like hydrogen, the concentration of etchant species can be reduced, and precursors for film formation (like SiF₂) can be lost at the surface, leading to net film deposition. aip.org

Chemical Vapor Deposition (CVD) Processes and Kinetics

Surface Modification and Functionalization using Fluorochlorosilanes

Fluorochlorosilanes are highly effective for modifying the surface properties of various materials, including glass, metals, and polymers. myuchem.comsinosil.com The chloro- and fluoro- groups provide a versatile chemical handle for grafting the molecules onto a substrate, resulting in surfaces with tailored characteristics such as hydrophobicity and oleophobicity. sinosil.com

The modification process typically involves the reaction of the chlorosilane part of the molecule with hydroxyl (-OH) groups present on the substrate surface. This forms a strong, stable covalent Si-O-substrate bond. wikipedia.org The fluorinated alkyl chain attached to the silicon atom is then oriented away from the surface, creating a low-energy surface that repels water and oils. sinosil.com

Self-assembled monolayers (SAMs) are highly ordered molecular layers that form spontaneously on a substrate. wikipedia.orgdyenamo.se They are created through the chemisorption of a reactive "head group" to the surface, followed by the organization of the "tail groups." wikipedia.org Silanes are common head groups for forming SAMs on hydroxylated surfaces. wikipedia.orgnih.gov

Fluorochlorosilanes are excellent candidates for forming robust SAMs. The trichlorosilane (B8805176) group, for example, can react with surface hydroxyls to form very stable covalent bonds. wikipedia.org Vapor-phase deposition is an effective method for creating these monolayers, as it allows the precursor to permeate efficiently into complex nanostructures. aip.orgaip.org Once anchored, the fluorinated tails of the molecules self-organize to create a dense, low-energy film. aip.org These SAMs can dramatically alter surface properties, for instance, increasing the water contact angle from hydrophilic to highly hydrophobic. aip.org

Table 2: Research Findings on Surface Modification with Fluorosilanes

| Fluorosilane Example | Substrate | Deposition Method | Key Finding | Reference |

| Heptadecafluoro-1,1,2,2-tetrahydrodecyltrichlorosilane (HDFS) | Porous Vycor glass | Liquid-phase | Created a hybrid membrane with reverse selectivity for CO₂ over N₂ and H₂. | acs.org |

| Perfluorooctyltriethoxysilane (PFOTES), PFDTES, PFODCS, PFPTES | Silicon, PDMS | Vapor-phase | Significantly increased water contact angle, modifying surfaces from hydrophilic to hydrophobic. | aip.org |

| Fluorosilane | Nanoparticle surface | Atomic Layer Deposition (ALD) followed by fluorosilane coating | Resulted in a durable, liquid-resistant surface with a very thin coating. | millenniumprize.org |

Integration into Hybrid Organic-Inorganic Materials

Hybrid organic-inorganic materials are compounds that combine organic and inorganic components at the molecular or nanometer scale, leading to materials with synergistic or novel properties. mdpi.comrsc.orgfrontiersin.org These materials can be broadly classified into two categories: Class I, where the phases are linked by weak interactions, and Class II, where they are connected by strong covalent bonds. rsc.org

Fluorochlorosilanes are ideal for creating Class II hybrid materials. The reactive Si-Cl moiety can be used to covalently bond the molecule to an inorganic backbone (e.g., silica (B1680970), metal oxides), while the organic, fluorinated tail provides specific functionality. acs.orgrsc.org

For example, researchers have developed hybrid membranes by modifying mesoporous Vycor glass with heptadecafluoro-1,1,2,2-tetrahydrodecyltrichlorosilane. acs.org In this system, the trichlorosilane head reacts with the silica surface of the glass, while the long fluorocarbon chain alters the surface chemistry within the pores, affecting gas diffusion properties. acs.org In another application, micropatterns of a non-adhesive hydrophobic fluorosilane were used to guide the biocatalytical polymerization of polypyrrole on an insulating surface, demonstrating a method for fabricating organic microelectrodes within a hybrid system. rsc.org The sol-gel process is another common technique for preparing these hybrids, offering precise control over the material's final structure and properties. mdpi.com

Role in Semiconductor Device Fabrication and Microelectronics

The fabrication of semiconductor devices is a complex, multi-step process involving deposition, patterning, and etching of various materials on a silicon wafer. wikipedia.org Fluorosilanes, including fluorochlorosilanes, play a pivotal role in this industry, primarily as precursors for depositing high-quality thin films. linde-amt.compmarketresearch.com

These films are essential components of integrated circuits (ICs), serving as gate oxides, capacitor dielectrics, and passivation layers that protect the device. linde-amt.comwikipedia.orgwikipedia.org The ability to deposit uniform, conformal, and defect-free films with precise thickness is critical, especially as device features shrink to the nanometer scale. wikipedia.orgpmarketresearch.com

Processes like PECVD and ALD using fluorosilane precursors are integral to modern semiconductor manufacturing. pmarketresearch.comasm.commdpi.com PECVD allows for the deposition of insulating layers at low temperatures, which is necessary when fabricating devices on wafers that already contain metallic structures. wikipedia.org ALD offers unparalleled control for creating the ultra-thin, high-k dielectric films required for advanced logic and memory devices. wikipedia.org For instance, fluorosilanes are used in the fabrication of microchips to enhance the efficiency and performance of electronic components. pmarketresearch.com Furthermore, fluorosilane-based SAMs can be used to modify surfaces within devices, such as coating components in digital micromirror devices to control surface properties. aip.org

Fluorosilane Precursors for Radiochemical Synthesis of Research Probesmdpi.com

The development of novel radiopharmaceuticals for Positron Emission Tomography (PET) imaging has been significantly advanced by the introduction of silicon-[¹⁸F]fluorine (Si-¹⁸F) radiochemistry. researchgate.net This methodology provides a valuable alternative to traditional carbon-¹⁸F labeling, driven by the need for more convenient and efficient labeling procedures. researchgate.netnih.gov Organosilanes, particularly this compound derivatives and related compounds, serve as key precursors in the synthesis of ¹⁸F-labeled research probes, enabling the non-invasive imaging of various biological processes. frontiersin.orgnih.gov

Two primary strategies dominate the synthesis of ¹⁸F-labeled silicon-based probes: the leaving group substitution method and the isotopic exchange (IE) method on silicon-fluoride acceptors (SiFA). researchgate.net The leaving group approach often utilizes chlorosilanes, alkoxysilanes, or silanols as precursors, where the leaving group (e.g., Cl, OR, OH) is displaced by a nucleophilic [¹⁸F]fluoride ion. frontiersin.orgresearchgate.netuni-muenchen.de The isotopic exchange method, conversely, involves the exchange of a non-radioactive ¹⁹F atom on a fluorosilane with a radioactive ¹⁸F atom. researchgate.netfrontiersin.org